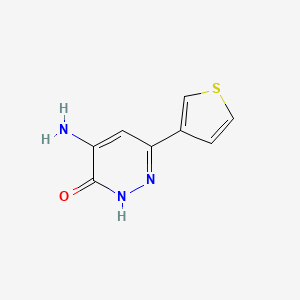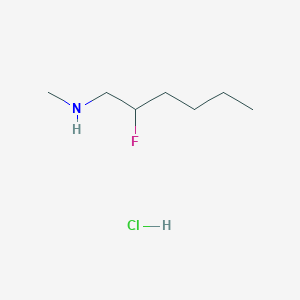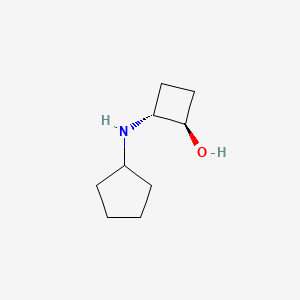
trans-2-(Cyclopentylamino)cyclobutan-1-ol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of trans-2-(Cyclopentylamino)cyclobutan-1-ol consists of a cyclobutane ring with a cyclopentylamino group and a hydroxyl group attached.Applications De Recherche Scientifique
Kinetic Analysis in Nucleoside Dimers
A detailed kinetic analysis of the deamination reactions in cyclobutane dimers, specifically thymidylyl-3',5'-2'-deoxycytidine and 2'-deoxycytidylyl-3',5'-thymidine, reveals insights into the hydrolysis process of the imido amide group of the 5,6-saturated cytosine base. This process involves the formation of a carbinolamine intermediate, with a rate-determining step at physiological pH being a nucleophilic attack of hydroxide ion on the protonated 5,6-saturated cytosine base. The study also discusses the kinetic parameters and the pH dependence of the deamination process, providing a deeper understanding of the underlying chemical reactions in these cyclobutane dimers (Lemaire & Ruzsicska, 1993).
Antitumor Properties of Platinum Compounds
Research highlights the antitumor properties of Cycloplatam (ammine(cyclopentylamino)-S-(-)-malatoplatinum(II)) and its comparison with other platinum compounds like cisplatin, demonstrating its effectiveness in treating plasmacytoma MOPC-406 and its superior safety profile in terms of toxicity and nephrotoxicity. The findings point towards its potential application in cancer treatment and highlight the advancements in the development of less toxic, more effective antitumor drugs (Presnov & Konovalova, 1988).
Synthetic Approaches in Organic Chemistry
A novel synthetic approach to trans-1,2-diaminocyclobutane is discussed, emphasizing the borane-induced reductive ring-expansion reaction as a key feature. This synthesis route opens new possibilities for the creation of complex organic molecules and showcases the versatility of cyclobutane derivatives in chemical synthesis (Vergne et al., 1996).
Orientations Futures
Mécanisme D'action
Target of Action
. This compound might interact with various biological targets, but without specific research data, it’s challenging to identify the exact targets and their roles.
Mode of Action
. These reactions could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Action Environment
. Environmental factors can significantly influence a compound’s action, and understanding these influences is crucial for optimizing the compound’s use.
Propriétés
IUPAC Name |
(1R,2R)-2-(cyclopentylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-6-5-8(9)10-7-3-1-2-4-7/h7-11H,1-6H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRRMINXTQCXHF-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



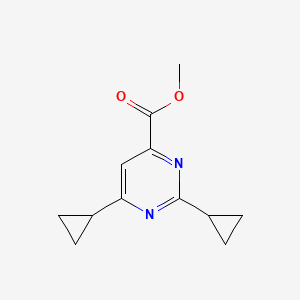
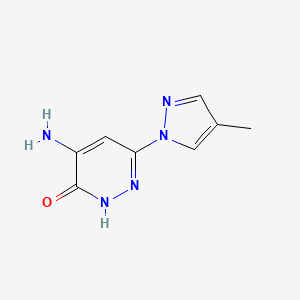

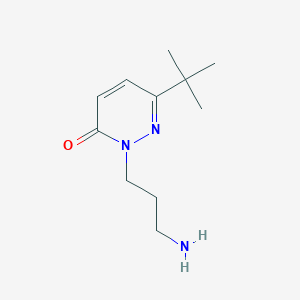

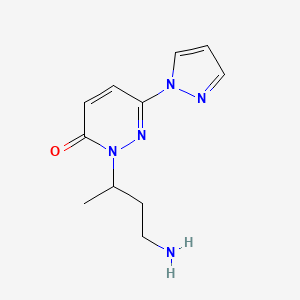
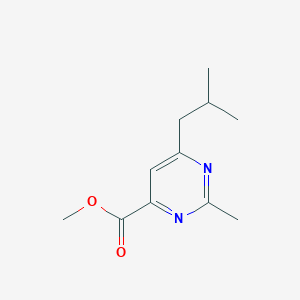
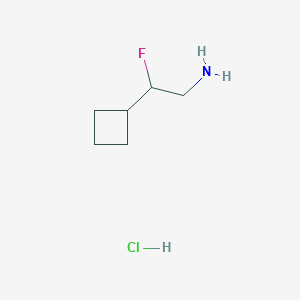
amine hydrochloride](/img/structure/B1484494.png)
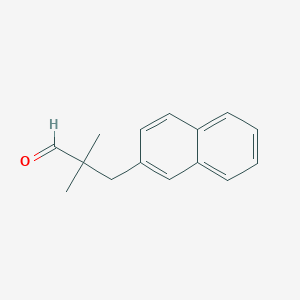
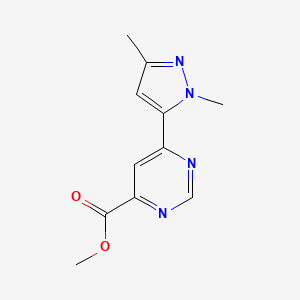
amine hydrochloride](/img/structure/B1484497.png)
